Structural Elucidation and Stereochemical Profiling of CAS 1368489-92-2: A Comprehensive Guide to Single-Crystal X-Ray Diffraction
Structural Elucidation and Stereochemical Profiling of CAS 1368489-92-2: A Comprehensive Guide to Single-Crystal X-Ray Diffraction
Target Audience: Researchers, structural chemists, and drug development professionals. Compound: 5-(5-chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid (CAS 1368489-92-2)[1].
Executive Summary
In fragment-based drug discovery and rational molecular design, the exact spatial arrangement of heteroaromatic building blocks dictates their binding affinity and pharmacokinetic profile. CAS 1368489-92-2 ( C8H4ClNO3S , MW: 229.64 g/mol )[1][2] is a highly functionalized scaffold featuring a halogenated thiophene linked to a carboxylic acid-substituted isoxazole. While this molecule lacks traditional sp3 chiral centers, its structural complexity is defined by its conformational stereochemistry (torsional isomerism) and its predictable supramolecular assembly in the solid state.
As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, self-validating workflow for the crystallization, X-ray diffraction (SCXRD), and structural elucidation of this specific molecular class.
Molecular Architecture & Conformational Stereochemistry
CAS 1368489-92-2 is an achiral, nearly planar molecule. However, the single bond connecting the thiophene and isoxazole rings permits free rotation in solution. In the solid state, the molecule must adopt a specific stereochemical conformation (syn or anti) to minimize steric clashes between the thiophene sulfur and the isoxazole heteroatoms, while maximizing π -conjugation.
The energy landscape of this rotation dictates the final crystal packing. The orthogonal transition state ( θ≈90∘ ) is energetically unfavorable due to the disruption of resonance between the two aromatic systems.
Caption: Conformational energy landscape and torsional rotation between heteroaromatic rings.
Crystal Engineering & Supramolecular Synthons
The crystallization of CAS 1368489-92-2 is driven by a hierarchy of non-covalent interactions. Understanding these forces is critical for predicting polymorphism and designing co-crystals.
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Hydrogen Bonding: The dominant supramolecular synthon is the carboxylic acid functional group at position 4. Based on the foundational crystal engineering principles established by Desiraju, carboxylic acids reliably self-assemble into R22(8) homodimers[3][4].
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Halogen Bonding: The 5-chloro substituent on the thiophene ring acts as a highly directional halogen bond donor. The σ -hole (a region of positive electrostatic potential on the halogen axis) interacts with nucleophilic sites (such as the isoxazole nitrogen) to form extended 1D chains[5][6].
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π−π Stacking: The planar heteroaromatic backbone facilitates face-to-face stacking, driving the 1D chains into 2D sheets.
Caption: Supramolecular assembly logic from monomer to 3D crystal lattice.
Self-Validating Crystallization Methodology
To obtain diffraction-quality crystals, the nucleation rate must be strictly slower than the crystal growth rate. We utilize Vapor Diffusion , as it provides a thermodynamically controlled supersaturation gradient, minimizing the inclusion of solvent defects[7].
Table 1: Optimization of Crystallization Solvent Systems
| Solvent (Inner) | Antisolvent (Outer) | Dielectric Constant ( ϵ ) | Expected Crystal Habit | Quality for SCXRD |
| THF | n-Heptane | 7.5 | Block | Excellent |
| Acetone | n-Hexane | 20.7 | Plate | Good (Prone to twinning) |
| Methanol | Water | 32.7 | Needle | Poor (Too thin) |
Protocol: Vapor Diffusion Crystallization
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Step 1: Solubilization. Dissolve 10 mg of CAS 1368489-92-2 in 0.5 mL of Tetrahydrofuran (THF) in a 2-dram inner vial.
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Causality: THF is a polar aprotic solvent that readily disrupts pre-existing intermolecular hydrogen bonds, ensuring the compound is fully molecularly dispersed.
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Step 2: Filtration. Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial.
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Causality: Removes heterogeneous nucleation sites (e.g., dust, undissolved particulates) that would otherwise cause rapid, low-quality crystal showers.
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Step 3: Antisolvent Chamber Setup. Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3 mL of n-heptane.
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Causality: n-Heptane has a lower vapor pressure and is miscible with THF. Over time, the antisolvent diffuses into the inner vial, slowly lowering the solubility of the target compound.
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Step 4: Incubation. Seal the outer vial tightly with a PTFE-lined cap and store at 20 °C in a vibration-free environment for 7–14 days.
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Step 5: Validation. Inspect the resulting crystals under a stereomicroscope equipped with cross-polarizers.
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Self-Validation: The appearance of sharp optical extinction every 90° of rotation confirms the material is a highly ordered single crystal, rather than an amorphous precipitate.
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Single-Crystal X-Ray Diffraction (SCXRD) Workflow
Once a suitable crystal is harvested, the data collection and refinement process must be executed with precision to ensure the resulting structural model is scientifically irrefutable[8].
Caption: Step-by-step single-crystal X-ray diffraction (SCXRD) data processing workflow.
Protocol: SCXRD Data Acquisition and Refinement
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Step 1: Cryo-Mounting. Harvest a block-shaped crystal (~0.2 × 0.2 × 0.15 mm) and coat it in Paratone-N oil. Mount it on a MiTeGen loop and immediately transfer it to the diffractometer cryostream at 100 K.
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Causality: The oil displaces surface solvent and freezes into a rigid glass. Cryogenic cooling restricts the thermal motion of the atoms, reducing Atomic Displacement Parameters (ADPs) and extending the high-resolution diffraction limit.
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Step 2: Data Collection. Expose the crystal to Mo K α radiation ( λ=0.71073 Å) using a high-multiplicity ω -scan strategy.
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Causality: Mo K α radiation minimizes X-ray absorption errors associated with the heavy sulfur and chlorine atoms present in CAS 1368489-92-2.
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Step 3: Integration. Integrate the diffraction frames using APEX/SAINT software and apply a multi-scan absorption correction (e.g., SADABS).
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Step 4: Structure Solution & Refinement. Solve the phase problem using dual-space algorithms (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).
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Step 5: Validation.
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Self-Validation: The model is considered mathematically solved and scientifically valid when the shift/error ratio converges to <0.001 , the largest residual electron density peak is <0.5e−/A˚3 , and the IUCr checkCIF routine reports zero Level A or B alerts.
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Table 2: SCXRD Data Collection and Refinement Parameters (Quality Targets)
| Parameter | Target Value | Scientific Rationale |
| Temperature | 100(2) K | Minimizes thermal vibrations, sharpening electron density maps. |
| Resolution Limit | ≤0.83 Å | Ensures atomic-level resolution per IUCr publication guidelines. |
| R1 (unweighted R-factor) | <0.05 (5%) | Indicates high agreement between the structural model and raw data. |
| wR2 (weighted R-factor) | <0.15 (15%) | Accounts for data variance; validates the overall statistical fit. |
| Goodness-of-Fit (S) | 0.95−1.05 | Confirms that the correct weighting scheme was applied to the data. |
References
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PubChemLite Database - 5-(5-chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid. Source: Université du Luxembourg. URL:[Link]
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Crystal Engineering - Desiraju, G. R. Source: ChemEurope Encyclopedia. URL:[Link]
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The Halogen Bond - Cavallo, G., et al. (2016). Source: Chemical Reviews, ACS Publications. URL:[Link]
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Getting crystals your crystallographer will treasure: a beginner's guide - Staples, R. J. Source: IUCr Journals. URL: [Link]
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The role of multiple observations in small-molecule single-crystal service X-ray structure determination - Coles, S. J., et al. (2019). Source: PubMed / NIH. URL:[Link]
Sources
- 1. CAS:1368489-92-2, 5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid-毕得医药 [bidepharm.com]
- 2. PubChemLite - 5-(5-chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid (C8H4ClNO3S) [pubchemlite.lcsb.uni.lu]
- 3. Crystal_engineering [chemeurope.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Halogen bonding: a general route in anion recognition and coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. The role of multiple observations in small-molecule single-crystal service X-ray structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
